molecular formula C12H27ClSn B142039 Chlorotributylstannane CAS No. 1461-22-9

Chlorotributylstannane

Cat. No. B142039
CAS RN: 1461-22-9
M. Wt: 325.5 g/mol
InChI Key: GCTFWCDSFPMHHS-UHFFFAOYSA-M
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Description

Chlorotributylstannane, also known as Tributyltin chloride, is a chemical compound with the molecular formula C12H27ClSn . It is widely used in various fields due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of Chlorotributylstannane consists of a tin atom bound to three butyl groups and one chlorine atom . The molecular weight is 325.506 .


Physical And Chemical Properties Analysis

Chlorotributylstannane is a colorless or pale yellow oily liquid . It has a density of 1.2 g/mL at 25°C, a melting point of -9°C, and a boiling point of 171-173°C at 25mm Hg . It is soluble in common organic solvents, including alcohol, heptane, benzene, and toluene.

Scientific Research Applications

Endocrine Disruption Research

Tributyltin chloride (TBT) has been recognized as an endocrine disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Environmental Contamination and Toxicology

TBT has been used in environmental contamination and toxicology studies. It is known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . This information is used to construct Species Sensitivity Distributions (SSDs) based on No Observed Effect Concentrations (NOECs) and Lowest Observed Effect Concentrations (LOECs) .

Cardiovascular Research

TBT has been found to disrupt aortic vascular reactivity and increase reactive oxygen species production in female rats . Exposure to TBT induced aortic wall atrophy and increased superoxide anion production and collagen deposition . These findings suggest that TBT should be considered an important cardiovascular risk factor .

Organometallic Compound Manufacturing

Tributyltin Chloride is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis of Fluorinated Stannanes

Tributyltin chloride (Bu 3 SnCl or tri- n -butylstannane) is an organotin compound that can be used as a reagent for the synthesis of fluorinated stannanes by reacting with fluorinated alkyl, aryl or vinyl halides using Zn or Cd catalyst via Barbier-type reaction .

Precursor to Other Organotin Compounds

Tributyltin chloride is used as a precursor to other organotin compounds and reagents, such as tributyltin hydride .

Safety And Hazards

Chlorotributylstannane is classified as toxic if swallowed and harmful in contact with skin. It can cause skin irritation and serious eye irritation. Prolonged or repeated exposure can cause damage to organs. It is very toxic to aquatic life .

properties

IUPAC Name

tributyl(chloro)stannane
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InChI

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
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InChI Key

GCTFWCDSFPMHHS-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Cl
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Molecular Formula

C12H27ClSn
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DSSTOX Substance ID

DTXSID3027403
Record name Tributyltin chloride
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Molecular Weight

325.50 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Unpleasant odor; [MSDSonline]
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Boiling Point

171-173 °C @ 25 mm Hg
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Solubility

Soluble in the common organic solvents, including alcohol, heptane, benzene, and toluene., Insoluble in cold water but hydrolyzes in hot water
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Density

1.20 @ 20 °C/4 °C
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Vapor Pressure

0.00927 [mmHg]
Record name Tributylchlorostannane
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Impurities

10 organotins including di-n-butyltin dichloride, mono-n-butyltin trichloride, tetrabutyltin, di-n-butyl(2-ethylhexyl)tin chloride, di-n-butylisobutyl tin chloride, di-n-butylsecbutyl tin chloride and others.
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Product Name

Tributyltin chloride

Color/Form

Liquid, Colorless liquid

CAS RN

1461-22-9
Record name Tributyltin chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a significant advantage of using Chlorotributylstannane in the synthesis of alkynylsilanes and alkynylstannanes?

A: Chlorotributylstannane, alongside Chlorotrimethylsilane, allows for a novel and efficient synthesis of alkynylsilanes and alkynylstannanes when reacting with alkynylmagnesium bromides. [] This method stands out due to its readily available and cost-effective starting materials, straightforward procedures, and high yields. []

Q2: Can Chlorotributylstannane be used in reactions involving ultrasound?

A: Yes, research shows that Chlorotributylstannane is effectively used in ultrasound-promoted Barbier-type reactions. This method facilitates a convenient and stereoselective preparation of various allylstannanes in excellent yields by reacting with allyl halides under ultrasound. [, ]

Q3: Beyond its use in synthesizing alkynylsilanes and allylstannanes, does Chlorotributylstannane have other applications in organic synthesis?

A: Research indicates that Chlorotributylstannane, along with Hexabutyldistannoxane, acts as a catalyst in the synthesis of dialkyl carbonates. [] This heterogeneous reaction involves reacting solid potassium carbonate with alkyl bromides in solvents like dimethylformamide or dimethylsulfoxide. Notably, the catalytic efficiency is further enhanced when Chlorotributylstannane is used in a mixed system with 18-Crown-6, even in less polar solvents. []

Q4: What analytical techniques are employed to identify and quantify Chlorotributylstannane and other organotin compounds in materials like PVC plastics?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of Chlorotributylstannane and other organotin compounds in complex matrices. [] The method involves dissolving the sample, derivatizing the target compounds with sodium tetraethylborate, and analyzing the extracted derivatives using GC-MS. [] This technique provides qualitative and quantitative information through Total Ion Chromatograms and Selected Ion Chromatograms. []

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